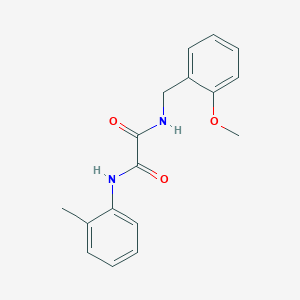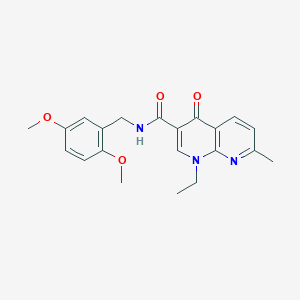
N-(2,5-dimethoxybenzyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2,5-dimethoxybenzyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide” is a complex organic molecule. It contains a naphthyridine core, which is a nitrogen-containing heterocyclic compound. The molecule also has a carboxamide group (-CONH2), which is a common functional group in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the naphthyridine ring and the carboxamide group would likely have a significant impact on the compound’s overall shape and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the carboxamide group might be involved in reactions with acids or bases .Applications De Recherche Scientifique
Synthesis and Cytotoxic Activity
A significant body of research focuses on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones and their cytotoxic activities against various cancer cell lines. Studies have demonstrated that derivatives of this compound retain potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma (LLTC) cells, with some compounds exhibiting IC50 values below 10 nM. This indicates their potential as effective chemotherapeutic agents. Additionally, certain derivatives have shown curative effects in vivo against colon 38 tumors in mice, further highlighting their therapeutic potential (Deady et al., 2005).
Pharmacokinetics and Distribution
Another area of research has been the pharmacokinetics and distribution of similar compounds in mice. For instance, studies on N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carboxamide (SN 28049), a structurally related compound, have provided insights into its pharmacokinetics, showing that it demonstrates two-compartment model kinetics with a notable volume of distribution and plasma clearance. Importantly, it has been observed that SN 28049 exhibits selective uptake and retention in tumor tissues, which may contribute to its enhanced antitumor activity in vivo (Lukka et al., 2010).
Mechanism of Action and Antitumor Effects
Further research has delved into the mechanism of action of these compounds, particularly their role as DNA-binding agents targeting topoisomerase II. Investigations into the differential in vivo and in vitro responses of murine Colon 38 carcinoma to SN 28049 compared to other topoisomerase II poisons have illuminated the compound's ability to induce long-term cycle arrest in tumor cells, potentially underlying its superior antitumor efficacy. Such studies underscore the compound's promising characteristics as a novel anticancer agent with a distinct mode of action (Chen et al., 2011).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 25i-nbome, are known to be potent serotonin 5-ht2a receptor agonists . The 5-HT2A receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor (GPCR). This receptor mediates excitatory neurotransmission .
Mode of Action
Agonists bind to receptors and activate them to produce a biological response. In the case of 5-HT2A receptors, activation leads to excitatory neurotransmission .
Biochemical Pathways
This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which further lead to the release of intracellular calcium and activation of protein kinase C, respectively .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of similar compounds suggest that they are likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Activation of 5-ht2a receptors typically leads to various physiological responses, including modulation of mood, cognition, and perception .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-5-24-12-17(19(25)16-8-6-13(2)23-20(16)24)21(26)22-11-14-10-15(27-3)7-9-18(14)28-4/h6-10,12H,5,11H2,1-4H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOVFEDRSGPAEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2875438.png)

![N1-cycloheptyl-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2875443.png)

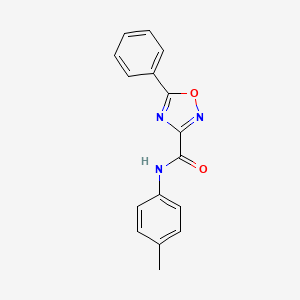
![3-Chloro-2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2875449.png)
![5-((4-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2875450.png)
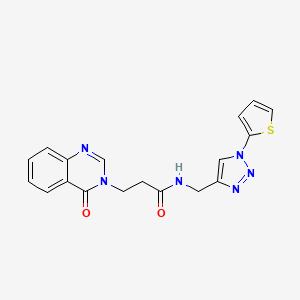
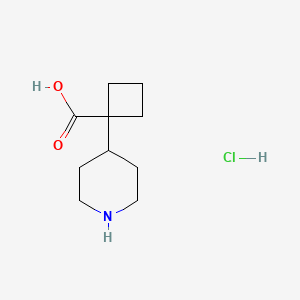

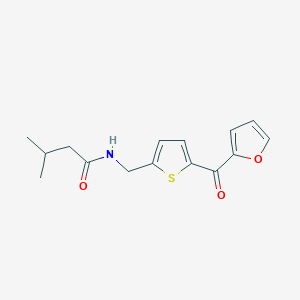
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-[(furan-2-yl)formamido]propanoate](/img/structure/B2875456.png)
